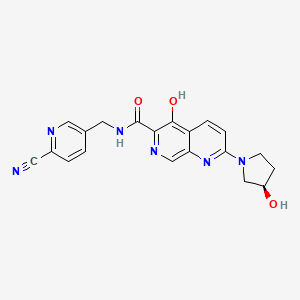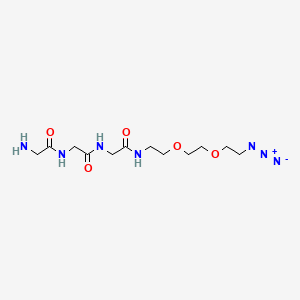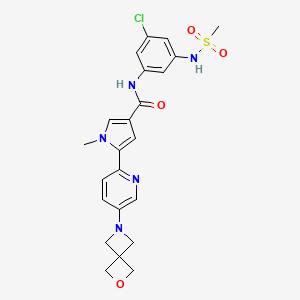
hRIO2 kinase ligand-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hRIO2 kinase ligand-1 is a potent ligand for the human RIO2 kinase, with a dissociation constant (Kd) value of 520 nanomolar. This compound is primarily used in scientific research to study the function and inhibition of RIO2 kinase, which is a serine/threonine protein kinase involved in pre-40S ribosomal maturation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hRIO2 kinase ligand-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the compound is generally synthesized through a series of organic reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is usually produced in bulk quantities using advanced chemical synthesis techniques. The final product is purified through methods such as crystallization or chromatography to achieve a purity of 99.95% .
Analyse Chemischer Reaktionen
Types of Reactions
hRIO2 kinase ligand-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The ligand can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
hRIO2 kinase ligand-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition and function of RIO2 kinase.
Biology: Helps in understanding the role of RIO2 kinase in ribosomal maturation and its impact on cellular processes.
Medicine: Potential therapeutic applications in targeting RIO2 kinase for the treatment of diseases related to ribosome biogenesis.
Industry: Utilized in the development of kinase inhibitors and other related compounds.
Wirkmechanismus
hRIO2 kinase ligand-1 exerts its effects by binding to the active site of the RIO2 kinase, thereby inhibiting its activity. The molecular targets include specific residues within the kinase domain that are critical for its catalytic function. The inhibition of RIO2 kinase disrupts the maturation of pre-40S ribosomal subunits, affecting protein synthesis and cellular growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- RIO1 kinase ligand-1
- RIO3 kinase ligand-1
- PIM-1 kinase ligand-1
- CK2 kinase ligand-1
Uniqueness
hRIO2 kinase ligand-1 is unique due to its high specificity and potency for RIO2 kinase. Unlike other kinase ligands, it has a distinct binding affinity and selectivity profile, making it a valuable tool for studying the specific functions of RIO2 kinase .
Eigenschaften
Molekularformel |
C17H14N2O |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-naphthalen-2-yl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C17H14N2O/c20-17(19-16-7-3-4-10-18-16)12-13-8-9-14-5-1-2-6-15(14)11-13/h1-11H,12H2,(H,18,19,20) |
InChI-Schlüssel |
KXZCFXKLOSDNKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















